

# Penethamate Hydriodide: A Technical Guide to its Chemical Properties and Structure

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## Compound of Interest

Compound Name: Penethamate

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## Introduction

**Penethamate** hydriodide is the diethylaminoethyl ester prodrug of benzylpenicillin (Penicillin G).<sup>[1][2][3]</sup> Primarily utilized in veterinary medicine, it is recognized for its efficacy in treating bovine mastitis via intramuscular administration.<sup>[1][4]</sup> Its chemical structure allows for enhanced lipid solubility, facilitating its passage across biological membranes to the site of infection, where it undergoes hydrolysis to release the active therapeutic agent, benzylpenicillin.<sup>[5][6]</sup> This guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to **Penethamate** hydriodide.

## Chemical Structure and Properties

**Penethamate** hydriodide is chemically designated as 2-(diethylamino)ethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydriodide.<sup>[2][7]</sup> The presence of multiple chiral centers in its  $\beta$ -lactam ring system results in stereoisomerism.<sup>[8]</sup>

## Table 1: Physicochemical Properties of Penethamate Hydriodide

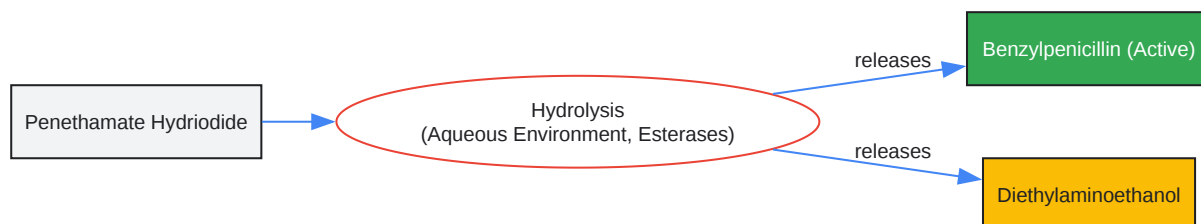
Property	Value	Source(s)
Molecular Formula	C22H32IN3O4S	[1][2][7]
Molecular Weight	561.48 g/mol	[1][2][9]
CAS Number	808-71-9	[1][2][7]
IUPAC Name	2-(diethylamino)ethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydroiodide	[2][7][10]
SMILES String	CCN(CC)CCOC(=O) [C@H]1C(S[C@H]2N1C(=O) [C@H]2NC(=O)CC3=CC=CC=C3)(C)C.I	[7][10]
Appearance	White to Off-White Solid/Crystals	[4][9]
Melting Point	178-179 °C	[9][10]
Solubility	Slightly soluble in water (0.96% at 20 °C). Soluble in various organic solvents.	[9][11]
pKa	8.4	[3][12]
pH (saturated aq. soln)	4.5-5.2	[9][10]

## Mechanism of Action: Hydrolysis to Benzylpenicillin

**Penethamate** hydriodide itself is biologically inactive.[5] Its therapeutic effect is realized upon hydrolysis, which releases benzylpenicillin and diethylaminoethanol.[2][12][13] Benzylpenicillin, a  $\beta$ -lactam antibiotic, acts by inhibiting the synthesis of the bacterial cell wall, leading to a bactericidal effect, primarily against Gram-positive bacteria.[12][13] The ester linkage in **Penethamate** hydriodide is susceptible to hydrolysis, a reaction influenced by both pH and temperature.[9][10] The degradation of **Penethamate** hydriodide in aqueous solutions follows

pseudo-first-order kinetics, with minimum degradation observed at a pH of approximately 4.5.

[7][14]



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Caption: Hydrolysis of **Penethamate** Hydriodide.

## Experimental Protocols

### Determination of Melting Point (General Protocol)

A standard capillary melting point apparatus can be used to determine the melting point of **Penethamate** hydriodide.

Methodology:

- A small, powdered sample of **Penethamate** hydriodide is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[11][15]
- The capillary tube is placed in a melting point apparatus.[11][15]
- The sample is heated at a controlled rate.[15]
- The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[11][15] For a pure substance, this range is typically narrow.

### Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Methodology:

- An excess amount of **Penethamate** hydriodide is added to a flask containing purified water at a specified temperature (e.g., 20 °C).
- The flask is sealed and agitated (e.g., on a shaker bath) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The resulting suspension is filtered to remove undissolved solid.
- The concentration of **Penethamate** hydriodide in the clear filtrate is determined using a suitable analytical method, such as HPLC-UV.<sup>[7]</sup>

## Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Stability and Quantification

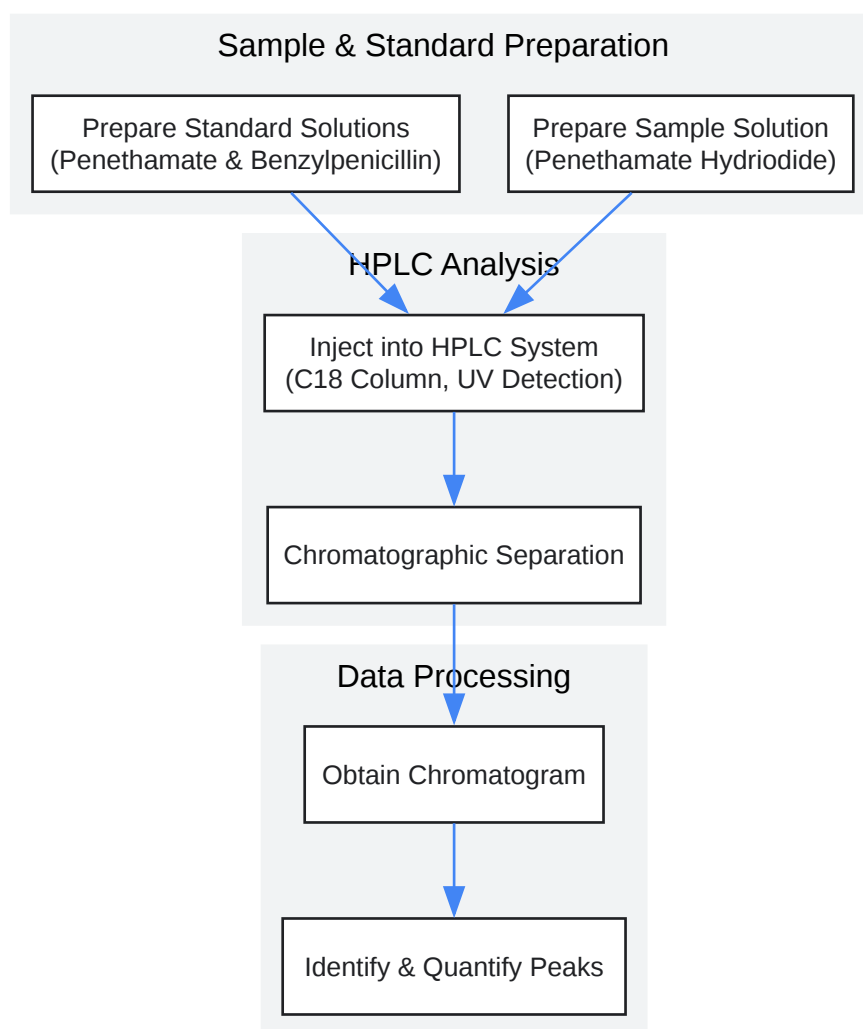
A validated stability-indicating RP-HPLC method is crucial for the analysis of **Penethamate** hydriodide and its primary degradant, benzylpenicillin. The following protocol is based on methodologies developed for the analysis of **Penethamate** hydriodide in pharmaceutical formulations.<sup>[7]</sup>

Table 2: HPLC Method Parameters

Parameter	Specification
Column	C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	Isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for separation.
Flow Rate	Typically 1.0 mL/min
Detection	UV spectrophotometer at a wavelength suitable for both Penethamate hydriodide and benzylpenicillin (e.g., 215 nm or 254 nm).[16]
Injection Volume	20 µL
Column Temperature	Ambient or controlled (e.g., 30 °C)
Quantification	Based on the peak area of the analyte compared to a standard curve of known concentrations.

#### Methodology:

- **Standard Preparation:** Prepare standard solutions of **Penethamate** hydriodide and benzylpenicillin of known concentrations in a suitable diluent.
- **Sample Preparation:** Accurately weigh and dissolve the **Penethamate** hydriodide sample in the diluent to achieve a concentration within the linear range of the assay.
- **Chromatographic Analysis:** Inject the standard and sample solutions into the HPLC system.
- **Data Analysis:** Identify and quantify the peaks corresponding to **Penethamate** hydriodide and benzylpenicillin based on their retention times compared to the standards. The peak areas are used to calculate the concentration of each compound.



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Caption: HPLC Analysis Workflow.

## Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and analytical considerations for **Penethamate** hydriodide. The information presented, including the tabulated data and outlined experimental protocols, serves as a valuable resource for professionals engaged in the research, development, and quality control of this important veterinary prodrug. A thorough understanding of its physicochemical characteristics and stability is paramount for the formulation of effective and stable pharmaceutical products.

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